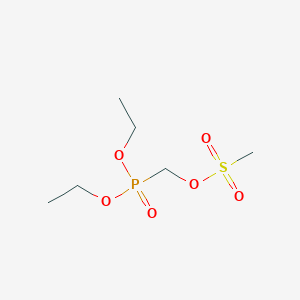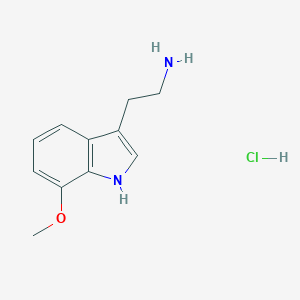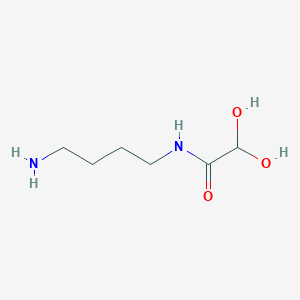
N-(4-Aminobutyl)-2,2-dihydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminobutyl)-2,2-dihydroxyacetamide, also known as ADA, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural amino acid, L-threonine, and is a chelator of iron ions. ADA has a wide range of potential applications in the fields of medicine, biochemistry, and biotechnology. In
Wirkmechanismus
The mechanism of action of N-(4-Aminobutyl)-2,2-dihydroxyacetamide is based on its ability to chelate iron ions. When N-(4-Aminobutyl)-2,2-dihydroxyacetamide binds to iron ions, it forms a complex that is stable and non-toxic. This complex can then be transported and stored safely within cells and tissues. N-(4-Aminobutyl)-2,2-dihydroxyacetamide has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemische Und Physiologische Effekte
N-(4-Aminobutyl)-2,2-dihydroxyacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Aminobutyl)-2,2-dihydroxyacetamide can protect cells from oxidative stress, reduce inflammation, and promote cell survival. In vivo studies have shown that N-(4-Aminobutyl)-2,2-dihydroxyacetamide can protect against ischemic injury, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Aminobutyl)-2,2-dihydroxyacetamide in lab experiments is its ability to chelate iron ions. This makes it a useful tool for studying the role of iron in various biological processes. N-(4-Aminobutyl)-2,2-dihydroxyacetamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, N-(4-Aminobutyl)-2,2-dihydroxyacetamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, N-(4-Aminobutyl)-2,2-dihydroxyacetamide can bind to other metal ions besides iron, which can lead to non-specific effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-Aminobutyl)-2,2-dihydroxyacetamide. One area of interest is in the development of new therapeutic applications for N-(4-Aminobutyl)-2,2-dihydroxyacetamide. For example, N-(4-Aminobutyl)-2,2-dihydroxyacetamide may have potential as a treatment for iron overload disorders, such as hemochromatosis. Additionally, N-(4-Aminobutyl)-2,2-dihydroxyacetamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, which are associated with oxidative stress and inflammation. Another area of interest is in the development of new methods for delivering N-(4-Aminobutyl)-2,2-dihydroxyacetamide to cells and tissues. For example, N-(4-Aminobutyl)-2,2-dihydroxyacetamide nanoparticles may be a promising approach for targeted drug delivery. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(4-Aminobutyl)-2,2-dihydroxyacetamide, particularly in vivo.
Synthesemethoden
N-(4-Aminobutyl)-2,2-dihydroxyacetamide can be synthesized through a two-step process. First, L-threonine is converted into L-threonine-3,3-dimethyl ester. Then, the ester is reacted with 1,4-diaminobutane in the presence of sodium borohydride to produce N-(4-Aminobutyl)-2,2-dihydroxyacetamide. The yield of this synthesis method is generally high, and the purity of the final product can be easily controlled.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminobutyl)-2,2-dihydroxyacetamide has been used in a wide range of scientific research applications. One of the primary uses of N-(4-Aminobutyl)-2,2-dihydroxyacetamide is as a chelator of iron ions. Iron is an essential nutrient for many organisms, but it can also be toxic in high concentrations. N-(4-Aminobutyl)-2,2-dihydroxyacetamide can bind to iron ions and prevent them from causing damage to cells and tissues. N-(4-Aminobutyl)-2,2-dihydroxyacetamide has also been used as a tool to study the role of iron in various biological processes, such as oxygen transport and energy metabolism.
Eigenschaften
CAS-Nummer |
111880-62-7 |
|---|---|
Produktname |
N-(4-Aminobutyl)-2,2-dihydroxyacetamide |
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N-(4-aminobutyl)-2,2-dihydroxyacetamide |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-4-8-5(9)6(10)11/h6,10-11H,1-4,7H2,(H,8,9) |
InChI-Schlüssel |
VADXQRWCAWMBCF-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)C(O)O)CN |
Kanonische SMILES |
C(CCNC(=O)C(O)O)CN |
Synonyme |
Acetamide, N-(4-aminobutyl)-2,2-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




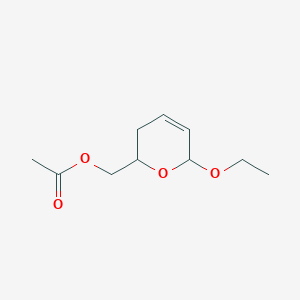


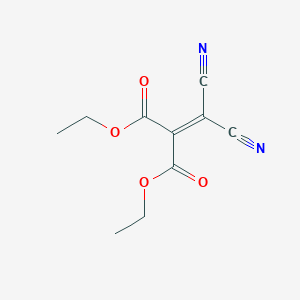
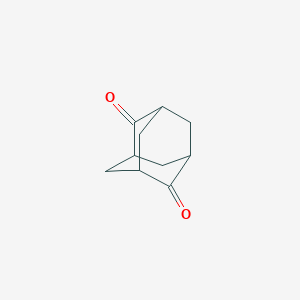

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)



![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
